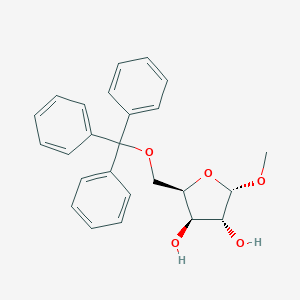
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol involves the inhibition of glycosidases by binding to the active site of the enzyme. This prevents the hydrolysis of glycosidic bonds, leading to the accumulation of glycosides.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol have been studied extensively. It has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases. It has also been shown to have antiviral and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol in lab experiments include its potent inhibitory activity against glycosidases, its anti-inflammatory, antiviral, and anticancer properties, and its ability to selectively target specific enzymes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical settings.
Orientations Futures
There are several future directions for the study of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol. These include the development of novel glycosidase inhibitors for the treatment of various diseases, the exploration of its potential as a therapeutic agent for inflammatory, viral, and cancerous diseases, and the investigation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol is a chemical compound that has shown promising results in scientific research. Its potent inhibitory activity against glycosidases, anti-inflammatory, antiviral, and anticancer properties, and ability to selectively target specific enzymes make it a valuable tool for studying the role of glycosidases in various biological processes. However, further studies are needed to determine its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol involves the reaction between 2,3,4,5-tetra-O-acetyl-D-xylose and trityloxymethyl chloride in the presence of a base. The resulting product is then deprotected using acidic conditions to obtain the final compound.
Applications De Recherche Scientifique
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol has been used in various scientific research applications. It has been found to be a potent inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. This property makes it useful in studying the role of glycosidases in various biological processes.
Propriétés
Numéro CAS |
104371-03-1 |
|---|---|
Nom du produit |
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol |
Formule moléculaire |
C25H26O5 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-2-methoxy-5-(trityloxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C25H26O5/c1-28-24-23(27)22(26)21(30-24)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24,26-27H,17H2,1H3/t21-,22+,23-,24+/m1/s1 |
Clé InChI |
ZFZBMSNSNORRPT-QPXUXIHVSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
SMILES |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
SMILES canonique |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



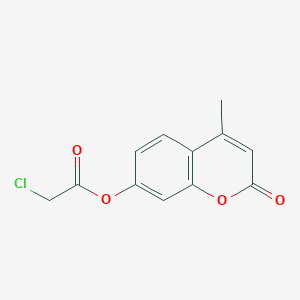
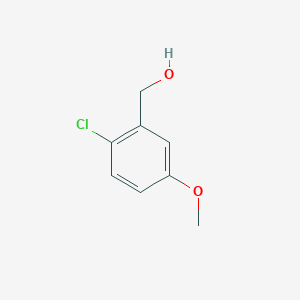
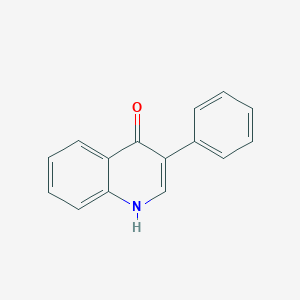
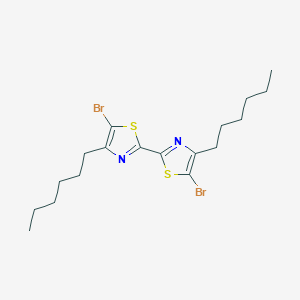

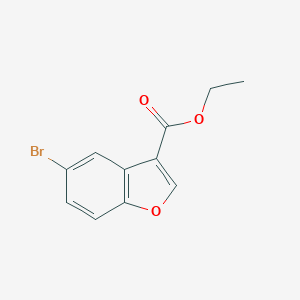
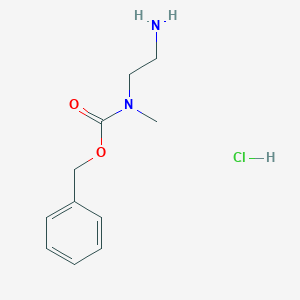
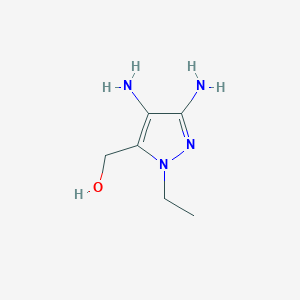
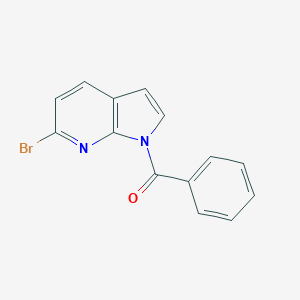
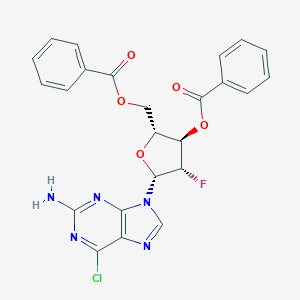
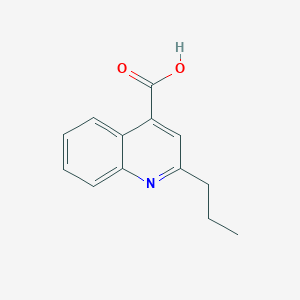
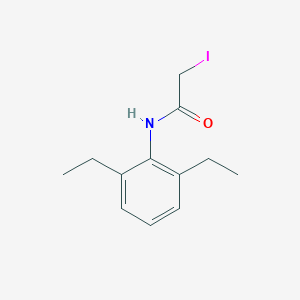
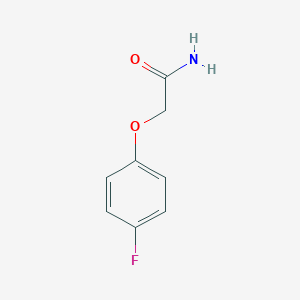
![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)